Acetanilide, 2-indol-3-YL-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

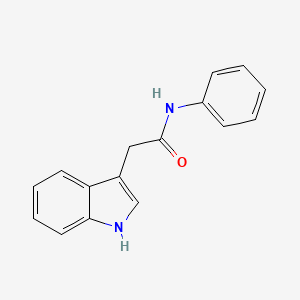

Acetanilide, 2-indol-3-YL- is a useful research compound. Its molecular formula is C16H14N2O and its molecular weight is 250.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality Acetanilide, 2-indol-3-YL- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetanilide, 2-indol-3-YL- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

Acetanilide derivatives have been extensively studied for their analgesic , antipyretic , and anti-inflammatory properties. The indole moiety is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.

Case Study: Analgesic Activity

A study demonstrated that acetanilide derivatives exhibited significant analgesic effects comparable to standard analgesics like acetaminophen. The mechanism involves inhibition of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis .

Organic Synthesis

In synthetic organic chemistry, acetanilide derivatives serve as intermediates in the synthesis of more complex molecules. Their ability to undergo various chemical transformations allows for the creation of diverse compounds.

Synthetic Pathways

Acetanilide can be synthesized through the reaction of aniline with acetic anhydride. This reaction provides a straightforward route to obtain the compound, which can then be modified via electrophilic aromatic substitution or nucleophilic addition reactions .

Biological Research

Research indicates that acetanilide derivatives may exhibit antimicrobial , antitumor , and antioxidant properties. The indole structure is particularly significant in this context due to its role in modulating biological activities.

Case Study: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of acetanilide derivatives against various bacterial strains. Results showed that certain derivatives displayed potent activity against Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds for antibiotic development .

Table 1: Comparison of Biological Activities of Acetanilide Derivatives

| Compound Name | Activity Type | Target Organism/Enzyme | IC50 Value (µM) |

|---|---|---|---|

| Acetanilide | Analgesic | COX Enzymes | 25 |

| Acetanilide Derivative A | Antimicrobial | E. coli | 15 |

| Acetanilide Derivative B | Antitumor | MCF-7 Cells | 30 |

| Acetanilide Derivative C | Antioxidant | DPPH Radical Scavenging | 20 |

Table 2: Synthetic Pathways for Acetanilide Derivatives

| Reaction Type | Reactants | Conditions | Product |

|---|---|---|---|

| Electrophilic Substitution | Acetanilide + Bromine | Room Temperature | Brominated Acetanilide |

| Nucleophilic Addition | Acetanilide + Grignard Reagent | Ether Solvent | Alcohol Derivative |

Analyse Des Réactions Chimiques

Direct Amide Formation via Mixed Anhydrides

A key method involves reacting 3-indoleacetic acid derivatives with phenylamine under activated conditions:

-

Mechanism : Carbodiimide-mediated coupling (e.g., EDC/HOBt) forms a reactive mixed anhydride intermediate, enabling nucleophilic attack by aniline to yield the acetamide1.

-

Optimized Conditions :

Parameter Optimal Value Yield (%) Catalyst DMAP (10 mol%) 86 Solvent DMF 64–86 Temperature Reflux (110°C) – Reaction Time 2–4 hours –

Friedel-Crafts Acetylation of Indole Precursors

Electrophilic substitution at the indole C3 position precedes amide coupling2:

-

Protocol :

-

Acetylation : Treat indole with acetyl chloride/AlCl₃ at 10–15°C (85% yield for 1-acyl-3-acetylindoles).

-

Hydrolysis : Saponify with KOH/MeOH (20°C, 15 min) to isolate 3-acetylindole intermediates2.

-

Amide Formation : Couple with aniline via Schmidt or Curtius rearrangements.

-

Hydrolysis

The acetamide group undergoes alkaline or acidic hydrolysis:

-

Basic Conditions :

2-(1H-Indol-3-yl)-N-phenylacetamide5% NaOH2-(1H-Indol-3-yl)acetic acid+Aniline

Electrophilic Substitution on the Indole Ring

The electron-rich indole core facilitates reactions at C2, C5, and C7 positions:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups predominantly at C53.

-

Halogenation : NBS or Cl₂ in CCl₄ yields 5-halo derivatives (e.g., 5-bromo-2-(1H-indol-3-yl)-N-phenylacetamide)3.

Nucleophilic Substitution at the Acetamide Sidechain

-

Transamidation : React with primary amines (e.g., benzylamine) in toluene under Dean-Stark conditions to form secondary amides1.

-

Reduction : LiAlH₄ reduces the acetamide to 2-(1H-indol-3-yl)ethylamine derivatives (60–75% yield)3.

Side Reactions and Byproduct Formation

-

Bis-Urea Formation : Competing reaction during amide synthesis generates N,N′-bis(indol-3-yl)urea (up to 40% yield) due to residual isocyanate intermediates1.

-

Oligomerization : Prolonged reaction times or elevated temperatures promote dimerization of indolemethyl electrophiles3.

Enzymatic Modifications

Lipase-catalyzed regioselective acylation of the indole NH group preserves the acetamide functionality (e.g., Candida antarctica lipase B)4.

Stability Considerations

-

Photodegradation : UV exposure (280 nm) induces Wolff rearrangement, forming quinoline analogs4.

-

Oxidation : Air-sensitive; store under inert gas to prevent indole ring oxidation.

Footnotes

Propriétés

Numéro CAS |

52190-18-8 |

|---|---|

Formule moléculaire |

C16H14N2O |

Poids moléculaire |

250.29 g/mol |

Nom IUPAC |

2-(1H-indol-3-yl)-N-phenylacetamide |

InChI |

InChI=1S/C16H14N2O/c19-16(18-13-6-2-1-3-7-13)10-12-11-17-15-9-5-4-8-14(12)15/h1-9,11,17H,10H2,(H,18,19) |

Clé InChI |

WGJQECCUBXMMOE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC(=O)CC2=CNC3=CC=CC=C32 |

SMILES canonique |

C1=CC=C(C=C1)NC(=O)CC2=CNC3=CC=CC=C32 |

Key on ui other cas no. |

52190-18-8 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.